Cas no 24032-31-3 (Isoquinoline,1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methyl-, hydrochloride (1:1))

Isoquinoline,1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methyl-, hydrochloride (1:1) structure
24032-31-3 structure
Product Name:Isoquinoline,1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methyl-, hydrochloride (1:1)
CAS No:24032-31-3
MF:C21H24ClNO4
MW:389.87256526947
CID:265575
PubChem ID:24197252
Update Time:2025-04-19

Isoquinoline,1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methyl-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • Isoquinoline,1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methyl-, hydrochloride (1:1)
    • 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline,hydrochloride
    • 6,7-Dimethoxy-3-methyl-1-veratryl-isochinolin, Hydrochlorid
    • 6,7-dimethoxy-3-methyl-1-veratryl-isoquinoline, hydrochloride
    • NSC255099
    • 24032-31-3
    • 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline--hydrogen chloride (1/1)
    • NSC-255099
    • DTXSID80638961
    • Inchi: 1S/C21H23NO4.ClH/c1-13-8-15-11-20(25-4)21(26-5)12-16(15)17(22-13)9-14-6-7-18(23-2)19(10-14)24-3;/h6-8,10-12H,9H2,1-5H3;1H
    • InChI Key: JWTSITMFSJTZQL-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C1C(=CC2C=C(C)N=C(CC3C=CC(=C(C=3)OC)OC)C=2C=1)OC

Computed Properties

  • Exact Mass: 353.16279
  • Monoisotopic Mass: 389.139386
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 434
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8

Experimental Properties

  • Density: 1.145
  • Boiling Point: 487.6°C at 760 mmHg
  • Flash Point: 173.6°C
  • Refractive Index: 1.582
  • PSA: 49.81
  • LogP: 4.97040
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